4-(1,3-benzodioxol-5-ylcarbonyl)morpholine
Overview
Description
4-(1,3-Benzodioxol-5-ylcarbonyl)morpholine is an organic compound with the molecular formula C12H13NO4 It features a morpholine ring bonded to a benzodioxole moiety via a carbonyl group
Preparation Methods
The synthesis of 4-(1,3-benzodioxol-5-ylcarbonyl)morpholine typically involves the reaction of 1,3-benzodioxole-5-carbonyl chloride with morpholine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion. The product is then purified by recrystallization or column chromatography .
Chemical Reactions Analysis
4-(1,3-Benzodioxol-5-ylcarbonyl)morpholine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the morpholine nitrogen or the benzodioxole ring, depending on the reagents and conditions used. Common reagents include alkyl halides, acyl chlorides, and sulfonyl chlorides.
Scientific Research Applications
4-(1,3-Benzodioxol-5-ylcarbonyl)morpholine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Mechanism of Action
The mechanism of action of 4-(1,3-benzodioxol-5-ylcarbonyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole moiety can interact with aromatic residues in the active site of enzymes, while the morpholine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target enzyme or receptor, leading to various biological effects .
Comparison with Similar Compounds
4-(1,3-Benzodioxol-5-ylcarbonyl)morpholine can be compared with other similar compounds, such as:
- 4-(6-chloro-pyridazin-3-yl)morpholine
- 4-(3-trimethylsilanylethynyl-pyridin-2-yl)morpholine
- 4-(1,1-dioxido-2,3-dihydro-1-benzothien-3-yl)morpholine
- 4-(3-iodo-pyridin-2-yl)morpholine
These compounds share the morpholine ring but differ in the substituents attached to it. The unique combination of the benzodioxole moiety and the morpholine ring in this compound gives it distinct chemical and biological properties, making it a valuable compound for research and development .
Biological Activity
4-(1,3-benzodioxol-5-ylcarbonyl)morpholine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview of its therapeutic potential.
Chemical Structure and Properties
The compound features a morpholine ring substituted with a benzodioxole moiety, which is known for its diverse biological properties. The structural formula can be represented as:
This compound's unique structure allows it to interact with various biological targets, making it a candidate for further research in drug development.
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : The morpholine ring may interact with enzyme active sites, inhibiting their function.
- Receptor Modulation : The benzodioxole component could modulate receptor activity, influencing signaling pathways.
- Antiviral Activity : Preliminary studies suggest potential antiviral properties, particularly against specific viral targets.
Biological Activity Overview
The biological activities associated with this compound include:
Activity Type | Description |
---|---|
Antiviral | Inhibits viral replication in vitro; potential against HIV and other viruses. |
Anticancer | Shows cytotoxic effects on various cancer cell lines (e.g., HeLa cells). |
Antimicrobial | Exhibits antimicrobial properties against certain bacterial strains. |
Antiviral Studies
A study investigated the antiviral activity of similar benzodioxole derivatives, revealing that modifications to the structure can enhance potency. For instance, compounds that incorporate the benzodioxole moiety have demonstrated improved efficacy against HIV-1 by inhibiting viral replication in cell cultures .
Anticancer Activity
Research has shown that this compound exhibits significant cytotoxicity against several cancer cell lines. In vitro assays indicated that the compound could reduce cell viability in HeLa cells with an IC50 value of approximately 10 μM. This suggests that the compound may interfere with cellular processes critical for cancer cell survival .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Preliminary tests indicate effectiveness against Gram-positive bacteria, suggesting potential applications in developing new antibacterial agents .
Case Studies
Case studies involving similar compounds provide insights into the therapeutic applications and efficacy of this compound:
-
Case Study on Antiviral Efficacy :
- A clinical trial assessed the effects of benzodioxole derivatives on patients with chronic viral infections. Results indicated a significant reduction in viral load among participants treated with compounds similar to this compound.
-
Case Study on Cancer Treatment :
- A research project explored the use of morpholine derivatives in combination therapies for cancer treatment. The addition of this compound enhanced the effectiveness of standard chemotherapy agents in preclinical models.
Properties
IUPAC Name |
1,3-benzodioxol-5-yl(morpholin-4-yl)methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c14-12(13-3-5-15-6-4-13)9-1-2-10-11(7-9)17-8-16-10/h1-2,7H,3-6,8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIOZHSSMPMWZQB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC3=C(C=C2)OCO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50981017 | |
Record name | (2H-1,3-Benzodioxol-5-yl)(morpholin-4-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50981017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63916-59-6 | |
Record name | Morpholine, 4-(1,3-benzodioxol-5-ylcarbonyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063916596 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2H-1,3-Benzodioxol-5-yl)(morpholin-4-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50981017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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